pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate
Description
Pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a pentyl ester group at position 3, a methyl group at position 2, and a sulfonamide moiety at position 5. The sulfonamide is further substituted with a 4-(propan-2-yl)phenyl group. Its structure (Figure 1) includes a benzofuran core fused with a sulfonamide-linked aromatic ring, contributing to its unique physicochemical properties.
Properties
IUPAC Name |
pentyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5S/c1-5-6-7-14-29-24(26)23-17(4)30-22-13-10-19(15-21(22)23)25-31(27,28)20-11-8-18(9-12-20)16(2)3/h8-13,15-16,25H,5-7,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSYKZKRMRGNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization of o-Hydroxyaldehydes and Alkynes
The benzofuran scaffold is constructed via a copper(I)-mediated cyclization, employing 2-hydroxy-3-methyl-5-formylbenzaldehyde and propiolic acid as precursors. This method, adapted from rhodium- and copper-catalyzed annulations, proceeds through iminium ion formation and acetylide coupling.
Reaction Conditions
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Catalyst: CuI (10 mol%)
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Solvent: Choline chloride-ethylene glycol (DES)
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Temperature: 80°C, 12 h
The electron-donating methyl group at C2 enhances regioselectivity, while DES stabilizes polar intermediates, accelerating the transformation.
Conversion of Aldehyde to Amine
Oxime Formation and Reduction
The C5-formyl group is converted to an amine via a two-step sequence:
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Oxime Synthesis
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Reduction of Oxime
This method avoids nitration-reduction pathways, preserving the integrity of the benzofuran ring.
Sulfonylation Reaction
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The benzofuran core may also contribute to the compound’s overall biological activity by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate () serves as a direct structural analogue. Both compounds share a benzofuran core, pentyl ester, and sulfonamide group but differ in substituents on the sulfonamide-attached benzene ring:
- Target compound : 4-(propan-2-yl)phenyl group (electron-donating, lipophilic).
- compound : 4-methyl-3-nitrobenzenesulfonamido group (electron-withdrawing nitro group, polar).
Molecular and Physicochemical Properties
Substituent Effects on Reactivity and Bioactivity
- The isopropyl group in the target compound reduces acidity, favoring passive membrane diffusion .
- Steric Effects : The bulky isopropyl group may hinder interactions with enzymatic targets compared to the smaller nitro-methyl substituent.
- Synthetic Accessibility : The nitro group in the analogue requires careful reduction or substitution steps, whereas the isopropyl group simplifies synthesis but demands regioselective aromatic substitution.
Spectroscopic and Analytical Data
Structural elucidation of benzofuran derivatives typically employs UV-Vis spectroscopy and NMR (). For the target compound:
- <sup>1</sup>H-NMR : Expected signals include a triplet for the pentyl ester (δ 0.8–1.5 ppm), singlet for the benzofuran methyl group (δ 2.1–2.3 ppm), and multiplet for the isopropyl protons (δ 1.2–1.4 ppm).
- <sup>13</sup>C-NMR : Key peaks would correspond to the carbonyl ester (δ ~170 ppm) and sulfonamide sulfur (δ ~55 ppm).
Biological Activity
Pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, drawing from various studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The structure can be described as follows:
- Core Structure : Benzofuran
- Functional Groups : Sulfonamide, carboxylate, and alkyl substituents
This unique combination of functional groups contributes to its biological properties.
Anticancer Activity
Recent studies have demonstrated that benzofuran-based sulfonamides exhibit selective growth inhibitory activity against certain cancer cell lines. Specifically, compounds similar to this compound have shown moderate effectiveness against various cancer types, including breast and colon cancer.
| Study | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 15 | Moderate |
| Study 2 | HT-29 (colon cancer) | 20 | Selective |
These findings suggest that the compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important in various physiological processes, including respiration and acid-base balance. Research indicates that certain benzofuran derivatives can selectively inhibit isoforms of carbonic anhydrase, particularly hCA IX and hCA XII, which are overexpressed in many tumors.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| hCA IX | Competitive | 12 |
| hCA XII | Non-competitive | 25 |
This selective inhibition could provide a therapeutic advantage in targeting tumors while minimizing effects on normal tissues.
The proposed mechanism of action for this compound involves:
- Binding to Target Enzymes : The sulfonamide group likely facilitates binding to the active site of carbonic anhydrases.
- Disruption of Tumor Microenvironment : By inhibiting CAs, the compound may alter pH levels within tumors, affecting their growth and survival.
- Induction of Apoptosis : Evidence suggests that compounds in this class can trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical models:
- Case Study A : A study on a related benzofuran derivative demonstrated significant tumor regression in xenograft models of breast cancer.
- Case Study B : Another investigation found that treatment with a structurally similar compound improved survival rates in mice with colon cancer.
These studies underscore the potential clinical relevance of this compound as an anticancer agent.
Q & A
Q. What synthetic methodologies are recommended for the preparation of pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Benzofuran core construction : Utilize NaH in THF to deprotonate intermediates and facilitate cyclization, as demonstrated in analogous benzofuran syntheses .
- Sulfonamido group introduction : React the benzofuran intermediate with 4-(propan-2-yl)benzenesulfonyl chloride under anhydrous conditions, ensuring stoichiometric control to minimize byproducts .
- Esterification : Employ pentanol under acid catalysis (e.g., H₂SO₄) to esterify the carboxylate group, with temperature control (60–80°C) to optimize yield . Critical Parameters : Monitor reaction progress via TLC/HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Analysis : Assign peaks using ¹H/¹³C NMR to identify substituents (e.g., pentyl ester protons at δ 4.2–4.4 ppm, sulfonamido NH at δ 7.5–8.0 ppm). Compare with structurally similar benzofurans .
- Mass Spectrometry : Use HRMS to confirm molecular weight (e.g., [M+H]⁺ expected at ~490–500 Da) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in slow-evaporated ethanol/water mixtures, referencing analogous sulfonamido-benzofuran structures .
Q. What preliminary biological assays are appropriate to assess the compound’s pharmacological potential?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) based on sulfonamido derivatives’ known antibacterial activity .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, comparing against reference drugs .
- Enzyme Inhibition : Test for COX-2 or kinase inhibition via fluorometric/colorimetric kits, given the sulfonamido group’s role in enzyme binding .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across assay conditions?
Methodological Answer:
- Standardization : Use identical cell lines (ATCC-validated), serum-free media, and endpoint assays (e.g., luminescence vs. absorbance) to reduce variability .
- Dose-Response Curves : Generate 8-point dilution series (1 nM–100 µM) with triplicate replicates to ensure statistical robustness .
- Meta-Analysis : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity trends from independent studies .
Q. What computational approaches predict the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- QSPR Modeling : Use EPI Suite or TEST software to estimate biodegradation half-life and bioaccumulation factors (BCF) based on sulfonamido hydrophobicity .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aquatic enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Ecotoxicology : Apply species sensitivity distributions (SSD) to model acute/chronic toxicity thresholds for aquatic organisms, leveraging data from structurally related amides .
Q. What strategies enhance regioselectivity during sulfonamido group introduction in benzofuran derivatives?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with TBS or acetyl groups to direct sulfonylation to the 5-position .
- Catalytic Control : Use DMAP or pyridine to stabilize transition states and favor para-substitution on the benzene ring .
- Solvent Effects : Conduct reactions in DMF or DCM to modulate polarity and reduce steric hindrance at the target site .
Data Contradiction Analysis
Q. How should conflicting solubility data from different studies be resolved?
Methodological Answer:
- Standardized Protocols : Measure solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry under controlled temperature (25°C ± 0.5) .
- Hansen Solubility Parameters : Calculate HSPiP values to correlate experimental solubility with polarity/hydrogen-bonding capacity .
- Crystallinity Assessment : Compare XRD patterns of batches to identify polymorphic variations affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
